N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide
Description
N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a thiophene ring substituted with a dimethylsulfamoyl group
Properties
IUPAC Name |
N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S2/c1-13(2,3)12(16)14-9-8-10-6-7-11(19-10)20(17,18)15(4)5/h6-7H,8-9H2,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQURPYYJPFALEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=C(S1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions, where dimethylsulfamoyl chloride reacts with the thiophene derivative under basic conditions.
Attachment of the Propanamide Moiety: The final step involves the coupling of the thiophene derivative with 2,2-dimethylpropanamide using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfur-containing enzymes or receptors.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide depends on its application:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share the thiophene core but differ in their substituents.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the thiophene ring.
Uniqueness
N-[2-[5-(dimethylsulfamoyl)thiophen-2-yl]ethyl]-2,2-dimethylpropanamide is unique due to the combination of the thiophene ring and the dimethylsulfamoyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various applications in medicinal chemistry and materials science .
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